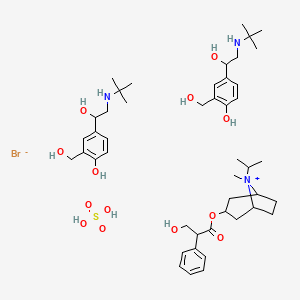
Combivent Respimat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Applications De Recherche Scientifique
Management of COPD
Combivent Respimat is indicated for the treatment of patients with COPD, particularly those who require additional bronchodilation beyond what is provided by a single agent. The combination of ipratropium bromide, an anticholinergic, and albuterol sulfate, a beta-agonist, offers complementary mechanisms of action that enhance bronchodilation.
- Efficacy : Clinical trials have demonstrated that this compound significantly improves lung function as measured by forced expiratory volume in one second (FEV1). In a pivotal study (study 1012.56), patients using this compound showed a greater improvement in FEV1 compared to those using ipratropium alone, with an increase of approximately 47 milliliters more in FEV1 after administration .
Treatment of Asthma
While primarily indicated for COPD, this compound can also be utilized in asthma management for patients who require multiple bronchodilator therapies. Its dual action helps alleviate symptoms and improve airflow in patients experiencing acute asthma exacerbations.
Study Overview
Several clinical studies have been conducted to evaluate the safety and efficacy of this compound:
- Study 1012.56 : A 12-week phase III trial comparing this compound 20/100 mcg to ipratropium alone demonstrated non-inferiority in FEV1 improvement across dosing intervals. The study included 474 participants with moderate to severe COPD .
- Study 1012.62 : A 48-week open-label study assessed patient acceptability and safety profiles compared to other inhalation therapies. Results indicated high patient satisfaction and comparable safety profiles across treatment groups .
| Study Number | Duration | Population | Key Findings |
|---|---|---|---|
| 1012.56 | 12 weeks | COPD patients | Significant improvement in FEV1 compared to ipratropium alone |
| 1012.62 | 48 weeks | COPD patients | High patient satisfaction and comparable safety profiles |
Safety Profile
This compound has been generally well-tolerated among patients with COPD and asthma. Common side effects include dry mouth, headache, and dizziness; however, serious adverse events are rare. The product's formulation as a sterile solution minimizes microbiological risks associated with inhalation therapies .
Propriétés
Numéro CAS |
1031840-23-9 |
|---|---|
Formule moléculaire |
C46H74BrN3O13S |
Poids moléculaire |
989.1 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide |
InChI |
InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1 |
Clé InChI |
KVNRKLOLUZSPOE-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
Synonymes |
Albuterol Ipratropium Albuterol Ipratropium Drug Combination Albuterol, Ipratropium Drug Combination albuterol-ipratropium Albuterol-Ipratropium Drug Combination Combination, Albuterol-Ipratropium Drug Combination, Dey Combivent Combivent Respimat Dey combination Drug Combination, Albuterol-Ipratropium Respimat, Combivent |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















